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Compound of Interest

Compound Name: Feruloylputrescine

Cat. No.: B1146754 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship (SAR) of bioactive compounds is paramount for the design of novel

therapeutics. This guide provides a comparative analysis of feruloylputrescine, a naturally

occurring phenolic amide, and its synthetic analogs, focusing on their biological activities and

the underlying mechanisms. The information is supported by experimental data, detailed

protocols, and visual diagrams to facilitate a comprehensive understanding.

Feruloylputrescine, a conjugate of ferulic acid and the polyamine putrescine, has emerged as

a promising natural compound with potential applications in cardiovascular health. Recent

studies have identified it as a key bioactive component in orange peel, demonstrating a

significant inhibitory effect on the production of trimethylamine (TMA), a gut microbial

metabolite linked to atherosclerosis. This guide delves into the SAR of feruloylputrescine and

its synthetic counterparts to elucidate the chemical features crucial for their biological effects.

Comparative Analysis of Biological Activity
The biological activity of feruloylputrescine and its analogs is diverse, ranging from enzyme

inhibition to anticancer and neuroprotective effects. The structural modifications of the feruloyl

moiety and the polyamine backbone play a critical role in determining the potency and

selectivity of these compounds.
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A key target of feruloylputrescine is the bacterial enzyme complex CntA/B, which is

responsible for the conversion of choline to TMA in the gut. By inhibiting this enzyme,

feruloylputrescine reduces the bioavailability of TMA for subsequent oxidation to the pro-

atherogenic trimethylamine N-oxide (TMAO).

Compound Target Enzyme Activity Data Reference

Feruloylputrescine CntA/B

Highest inhibitory

activity among 11

tested metabolites

[1](--INVALID-LINK--)

Ferulic Acid Tyrosinase, ACE
Moderate inhibitory

activity
[2](--INVALID-LINK--)

Feruloyl-Phe-Ala-Pro-

OH
ACE IC50 = 1.5 µM [2](--INVALID-LINK--)

Structure-Activity Relationship Insights: The conjugation of ferulic acid with putrescine appears

to be crucial for the potent inhibition of the CntA/B enzyme. While ferulic acid itself possesses

some enzyme-inhibitory properties, the addition of the putrescine moiety significantly enhances

its activity against this specific bacterial target. Further studies on analogs with varying

polyamine chain lengths (e.g., feruloylcadaverine, feruloylspermidine) are needed to fully

elucidate the SAR for CntA/B inhibition.

Anticancer Activity
Derivatives of ferulic acid have been extensively studied for their anticancer properties. The

cytotoxic and antiproliferative effects of these compounds are often attributed to their ability to

induce apoptosis and inhibit tumor growth.
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Compound Cell Line(s) Activity Data (IC50) Reference

5-Nitro Caffeic

Adamantyl Ester

HeLa, Bewo, and

others

Reduced tumor weight

by 36.7% in vivo (40

mg/kg)

[3](4--INVALID-LINK--

N-feruloyl-Phe-Gly-

OMe (16)

Various cancer cell

lines
3.9-21.2 or ≥ 30 μM [5](--INVALID-LINK--)

N-feruloyl-Phe-Ala-

OMe (17)

Various cancer cell

lines
2.1-7.9 μM [5](--INVALID-LINK--)

Structure-Activity Relationship Insights: The anticancer activity of feruloyl amides is influenced

by the nature of the amino acid or amine conjugated to the ferulic acid. For instance, the

dipeptide analog N-feruloyl-Phe-Ala-OMe (17) exhibited the most potent cytotoxic efficiency

across a panel of cancer cell lines, suggesting that the hydrophobicity and steric bulk of the

amino acid moiety are important for activity.

Neuroprotective Activity
Ferulic acid and its derivatives have shown promise as neuroprotective agents, primarily due to

their antioxidant and anti-inflammatory properties. They have been investigated for their

potential in mitigating the pathology of neurodegenerative diseases like Alzheimer's.

Compound Model Key Findings Reference

Ferulic Acid
Cerebral

Ischemia/Reperfusion

Attenuated memory

impairment, reduced

neuronal apoptosis

and oxidative stress

[6](--INVALID-LINK--)

Ferulic Acid-

Piperazine Derivative

(13a)

In vitro AD models

Promising

anticholinesterase and

antioxidant activities,

inhibited Aβ

aggregation

[7](--INVALID-LINK--)
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Structure-Activity Relationship Insights: The neuroprotective effects of ferulic acid can be

enhanced by derivatization. The piperazine derivative 13a, for example, not only retains the

antioxidant properties of ferulic acid but also gains potent anticholinesterase activity and the

ability to inhibit amyloid-beta aggregation, key pathological features of Alzheimer's disease.

This suggests that incorporating moieties that can interact with multiple targets is a promising

strategy for developing neuroprotective agents.

Signaling Pathways and Experimental Workflows
The biological effects of feruloylputrescine and its analogs are mediated through various

signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of

action and for the rational design of more potent and specific analogs.

Gut Lumen

Host

Dietary Choline Gut Microbiota

Dietary L-Carnitine

CntA/B Enzyme Trimethylamine (TMA)
Conversion

Liver FMO3 Enzyme TMAO
Oxidation

Cardiovascular Disease

Feruloylputrescine

Inhibits

Modulates mRNA expression

Click to download full resolution via product page

Caption: Feruloylputrescine's inhibition of TMA production.

The above diagram illustrates the pathway of TMA and TMAO production and the points of

intervention by feruloylputrescine. It inhibits the CntA/B enzyme in the gut microbiota, thereby

reducing TMA formation. It also modulates the expression of the FMO3 enzyme in the liver,

which is responsible for oxidizing TMA to TMAO.
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Detailed methodologies are essential for the reproducibility and validation of scientific findings.

Below are summaries of key experimental protocols cited in this guide.

Synthesis of Feruloyl Amides
A general procedure for the synthesis of feruloyl amides involves the activation of the

carboxylic acid group of ferulic acid followed by coupling with the desired amine.

General Protocol:

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of ferulic acid is often

protected (e.g., as an acetate or silyl ether) to prevent side reactions.

Carboxylic Acid Activation: The carboxylic acid is activated using a coupling agent such as

thionyl chloride to form the acid chloride, or by using carbodiimides (e.g., DCC, EDC) or

other peptide coupling reagents (e.g., HBTU, HATU).

Amide Bond Formation: The activated ferulic acid is then reacted with the desired amine

(e.g., putrescine, an amino acid ester) in the presence of a base (e.g., triethylamine, DIPEA)

in an appropriate solvent (e.g., THF, DMF, DCM).

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final

feruloyl amide.

Purification: The final product is purified using techniques such as column chromatography

or recrystallization.

For a detailed protocol for the synthesis of ferulic amides, refer to Kiran et al. (2015).

In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.

Protocol Summary:
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (e.g., feruloylputrescine analogs) and incubated for a specified period (e.g.,

24, 48, or 72 hours).

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells

with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (usually around 570 nm) using a microplate reader. The absorbance is

proportional to the number of viable cells.

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.
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Caption: Workflow for the MTT cytotoxicity assay.
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This guide provides a foundational understanding of the structure-activity relationship of

feruloylputrescine and its synthetic analogs. The presented data highlights the potential of

these compounds in various therapeutic areas. Further research, particularly systematic SAR

studies on a broader range of feruloyl-polyamine analogs, is warranted to unlock their full

therapeutic potential and to design next-generation bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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